2-(4,6-diphenylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
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Overview
Description
2-(4,6-diphenylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole is a complex heterocyclic compound that combines the structural features of pyridine, indene, and oxazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-diphenylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable precursor containing pyridine and indene moieties under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated purification systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4,6-diphenylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(4,6-diphenylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-(4,6-diphenylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4,6-diphenylpyridin-2-amine derivatives: These compounds share the pyridine and phenyl groups but differ in their overall structure and properties.
Oxazole derivatives: Compounds containing the oxazole ring, which may exhibit similar biological activities.
Uniqueness
2-(4,6-diphenylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole is unique due to its combination of structural features from pyridine, indene, and oxazole, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H20N2O |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-(4,6-diphenylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
InChI |
InChI=1S/C27H20N2O/c1-3-9-18(10-4-1)21-15-23(19-11-5-2-6-12-19)28-24(16-21)27-29-26-22-14-8-7-13-20(22)17-25(26)30-27/h1-16,25-26H,17H2 |
InChI Key |
OXVSZTIFZRIYIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)C4=CC(=CC(=N4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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